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(s)-Methoxyisopropylamine

Cat. No.: B12511514
M. Wt: 89.14 g/mol
InChI Key: JKVXCYAWVKQKGA-UHFFFAOYSA-N
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Description

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active molecules. Their presence is pervasive in pharmaceuticals, agrochemicals, and fine chemicals. nih.gov The specific three-dimensional arrangement of substituents around the chiral carbon atom in these amines is often crucial for their biological function. It is a well-established principle that different enantiomers of a chiral molecule can exhibit vastly different pharmacological or physiological activities. researchgate.net One enantiomer might be therapeutically beneficial, while the other could be inactive or even detrimental. researchgate.net This critical distinction underscores the immense importance of obtaining chiral amines in a single, pure enantiomeric form. researchgate.net Consequently, the development of stereoselective synthetic methods for chiral amines remains a major focus of contemporary organic chemistry research.

The Critical Role of (S)-Methoxyisopropylamine as a Chiral Building Block

This compound, also known as (S)-1-methoxypropan-2-amine, serves as a quintessential example of a chiral building block with significant industrial relevance. researchgate.netchimia.ch Its primary role is as a key intermediate in the synthesis of chloroacetamide herbicides, most notably metolachlor (B1676510) and dimethenamid. researchgate.netuni-greifswald.de The herbicidal activity of these products is predominantly associated with their (S)-enantiomeric forms. researchgate.netuni-greifswald.de The use of enantiomerically pure this compound in the manufacturing process allows for the production of herbicides that are more effective and can be applied at lower rates, thereby reducing the environmental impact. chimia.ch This has driven substantial research into efficient and scalable methods for its production.

Evolution of Synthetic Strategies for Enantiomerically Pure Amines

The quest for enantiomerically pure amines has spurred the development of a diverse array of synthetic strategies. Historically, classical methods such as the resolution of racemic mixtures via the formation of diastereomeric salts with a chiral resolving agent have been employed. tudelft.nl However, these methods are often laborious and limited to a theoretical maximum yield of 50% for the desired enantiomer.

More contemporary and efficient approaches have emerged, with a strong emphasis on asymmetric catalysis. These include the asymmetric hydrogenation of prochiral imines and enamines using chiral metal catalysts. In recent decades, biocatalysis has gained prominence as a powerful and sustainable alternative. nih.govdiva-portal.org Enzymes, such as lipases, transaminases, and imine reductases, offer high enantioselectivity and operate under mild reaction conditions. nih.gov

For the synthesis of this compound, two biocatalytic methods have been extensively studied:

Lipase-catalyzed kinetic resolution: This method involves the selective acylation of one enantiomer in a racemic mixture of methoxyisopropylamine, leaving the other enantiomer unreacted and thus resolved. rsc.org

Transaminase-catalyzed asymmetric synthesis: This approach utilizes a transaminase to directly convert a prochiral ketone, methoxyacetone (B41198), into the desired (S)-amine with high enantiomeric excess. researchgate.netchimia.ch

These biocatalytic routes represent a significant advancement in the sustainable and efficient production of enantiomerically pure amines like this compound. ucl.ac.uk

Research Scope and Objectives for this compound

Academic and industrial research on this compound is primarily driven by the need for efficient, cost-effective, and environmentally benign manufacturing processes. The key objectives of this research include:

Discovery and engineering of novel enzymes: Scientists are continually searching for and developing more robust and efficient lipases and transaminases with improved activity, stability, and substrate scope. researchgate.netrsc.org

Process optimization: Research focuses on optimizing reaction parameters such as temperature, pH, substrate concentration, and solvent systems to maximize conversion rates and enantiomeric purity. researchgate.netrsc.org

Analytical method development: The development of accurate and efficient analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is crucial for the precise determination of enantiomeric purity. nih.gov

The ongoing research in these areas aims to further solidify the position of this compound as a readily accessible and economically viable chiral building block for the chemical industry.

Physicochemical Properties of this compound

PropertyValue
IUPAC Name(2S)-1-methoxypropan-2-amine
Molecular FormulaC₄H₁₁NO
Molecular Weight89.14 g/mol
Boiling Point98-99 °C
Density0.845 g/mL at 25 °C
AppearanceColorless liquid
OdorPungent, ammonia-like
SolubilityMiscible in water

Data sourced from references nih.govsmolecule.comchemicalbook.com

Synthetic Research Findings

Biocatalytic Synthesis via Transamination

The asymmetric synthesis of this compound from methoxyacetone using transaminases is a highly effective method. Research has focused on both discovering new enzymes and engineering existing ones to improve performance.

Enzyme SourceSubstratesKey Reaction ParametersConversionEnantiomeric Excess (ee)Reference
Engineered (S)-selective transaminaseMethoxyacetone, Isopropylamine (B41738)50°C, vacuum, 7 hours97%>99% researchgate.netchimia.ch
Engineered ω-Transaminase from Bacillus megateriumMethoxyacetone-90%97.3% researchgate.net
(S)-selective transaminaseMethoxyacetone (2.08 M), Isopropylamine (2.50 M)-97%>99% rsc.org

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution using lipases offers an alternative route to this compound, where the enzyme selectively acylates the (R)-enantiomer from a racemic mixture.

Lipase (B570770)Acylating AgentSolventYield of (S)-amineEnantiomeric Excess (ee)Reference
Candida antarctica lipase BEthyl methoxyacetateOrganic media40-45%98-99% rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO B12511514 (s)-Methoxyisopropylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

IUPAC Name

2-methoxypropan-2-amine

InChI

InChI=1S/C4H11NO/c1-4(2,5)6-3/h5H2,1-3H3

InChI Key

JKVXCYAWVKQKGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(N)OC

Origin of Product

United States

Synthetic Methodologies for S Methoxyisopropylamine

Overview of Chemical Synthesis Routes to (S)-Methoxyisopropylamine

While biocatalysis has become a preferred method, chemical synthesis routes to this compound have also been developed. A notable chemical approach is the asymmetric hydrogenation of a prochiral precursor. This method involves the hydrogenation of methoxyacetone (B41198) oxime using a chiral catalyst to stereoselectively produce the desired (S)-amine.

Key parameters for this transformation have been identified:

Catalyst: Chiral ruthenium complexes, such as those containing (R)-BINAP ligands, are effective.

Pressure: Hydrogen pressure is typically maintained between 30 and 50 bar.

Temperature: The reaction is generally conducted at temperatures ranging from 50–70°C.

Solvent: Solvents like toluene (B28343) or isopropanol (B130326) are commonly used.

This method can yield this compound with an enantiomeric excess (ee) greater than 90%. However, such processes often require high pressures, elevated temperatures, and expensive heavy metal catalysts, which has spurred the development of enzymatic alternatives.

Biocatalytic Production of this compound

Biocatalytic methods offer significant advantages, including high enantioselectivity, mild reaction conditions, and improved environmental sustainability. For this compound, two primary biocatalytic strategies have been employed: direct asymmetric synthesis using ω-transaminases and the resolution of a racemic mixture.

The most prominent biocatalytic route is the asymmetric amination of the prochiral ketone methoxyacetone, catalyzed by ω-transaminases (ω-TAs). researchgate.net These enzymes facilitate the transfer of an amino group from a donor molecule to the ketone substrate, creating the chiral amine with high stereoselectivity. researchgate.net

ω-Transaminases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group. nih.govresearchgate.net The catalytic mechanism is a two-part ping-pong process:

First Half-Reaction: The process begins with the PLP cofactor covalently bound to an active-site lysine (B10760008) residue as an "internal aldimine". libretexts.org An incoming amine donor displaces the lysine to form a new Schiff base, the "external aldimine". A key step involves the abstraction of a proton from the substrate's α-carbon, facilitated by a basic residue in the active site (often the now-free lysine). osti.gov The PLP cofactor acts as an "electron sink," stabilizing the resulting carbanionic intermediate (known as the quinonoid intermediate) through its conjugated system. libretexts.orgosti.gov Subsequent hydrolysis releases a ketone product and leaves the amino group attached to the cofactor, now in the form of pyridoxamine (B1203002) 5'-phosphate (PMP). osti.gov

Second Half-Reaction: The PMP form of the enzyme then binds a ketone acceptor (the prochiral substrate). The process is reversed: a Schiff base forms between the ketone and PMP, followed by a proton transfer and hydrolysis. This regenerates the PLP-lysine internal aldimine and releases the newly formed chiral amine product. osti.gov

The synthesis of this compound via this method is highly specific. The prochiral ketone substrate is 1-methoxy-2-propanone (methoxyacetone). google.com A particularly effective amine donor for this reaction is isopropylamine (B41738) (2-aminopropane). google.com The use of an (S)-selective transaminase ensures the production of the desired (S)-enantiomer of 1-methoxy-2-propylamine (B124608) with high optical purity. google.com

RoleCompound
Amine Acceptor (Substrate)Methoxyacetone
Amine DonorIsopropylamine
Enzyme(S)-selective ω-Transaminase
CofactorPyridoxal 5'-phosphate (PLP)
ProductThis compound
Co-productAcetone (B3395972)

A table summarizing the specific substrates and components in the ω-transaminase-catalyzed synthesis of this compound.

A significant challenge in transaminase-catalyzed reactions is that the thermodynamic equilibrium often favors the reactants (ketone) rather than the products (amine), limiting the final conversion. researchgate.net To achieve high yields, the equilibrium must be shifted toward the product side. Several strategies have been developed to accomplish this.

StrategyDescriptionApplication to this compound Synthesis
Co-product Removal The reaction equilibrium is shifted towards the products by continuously removing one of the co-products.This is a highly effective strategy when using isopropylamine as the amine donor. The co-product, acetone, is volatile and can be easily removed from the reaction mixture by evaporation or applying a reduced pressure. researchgate.netresearchgate.net
Use of Excess Substrate Increasing the concentration of one of the substrates, typically the inexpensive amine donor, can drive the reaction forward according to Le Châtelier's principle.A molar excess of isopropylamine relative to methoxyacetone can be used to improve the yield. nih.gov
Coupled Enzyme Systems When other amine donors like L-alanine are used, the pyruvate (B1213749) co-product can be removed by a second enzyme system (e.g., lactate (B86563) dehydrogenase) that converts it to another molecule (lactate).While effective, this adds complexity and cost. The isopropylamine/acetone system is often preferred for its simplicity. researchgate.net
Use of 'Smart' Amine Donors Certain amine donors, such as o-xylylenediamine, lead to co-products that undergo spontaneous and irreversible intramolecular cyclization, effectively removing them from the equilibrium.This is a general strategy but isopropylamine remains a more common and economically viable choice for large-scale industrial processes. researchgate.net

An interactive table detailing strategies to overcome equilibrium limitations in transamination reactions.

By implementing these strategies, particularly the removal of acetone under vacuum, the transamination of methoxyacetone can achieve high conversion rates (e.g., 97%) and produce this compound at high concentrations with excellent enantiomeric excess (>99% ee).

For amines, kinetic resolution is often achieved through enantioselective N-acylation catalyzed by lipases. mdpi.com The enzyme transfers an acyl group from an acyl donor to one of the amine enantiomers, converting it into an amide. The unreacted, slower-reacting amine enantiomer can then be isolated from the acylated product with high enantiomeric purity. The theoretical maximum yield for the unreacted enantiomer in a classic EKR is 50%. scispace.com

A study has demonstrated the kinetic resolution of racemic 1-methoxypropan-2-amine using lipase (B570770) B from Candida antarctica immobilized on magnetic nanoparticles (CaLB-MNPs). researchgate.net

ParameterDetailsReference
Enzyme Lipase B from Candida antarctica (immobilized) researchgate.net
Substrate Racemic (±)-1-methoxypropan-2-amine researchgate.net
Acylating Agent Isopropyl 2-ethoxyacetate researchgate.net
Solvent Methyl tert-butyl ether (MTBE) researchgate.net
Reaction Mode Continuous-flow reactor researchgate.net

An interactive data table summarizing the key parameters for the enzymatic kinetic resolution of racemic 1-methoxy-2-propylamine.

This lipase-catalyzed approach provides a viable route to obtaining enantioenriched this compound by selectively acylating the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its subsequent separation.

Enzymatic Kinetic Resolution Approaches for this compound

Lipase-Catalyzed Resolution and Deracemization

Enzymatic kinetic resolution (EKR) is a widely employed biocatalytic method for separating racemic mixtures into their constituent enantiomers. Lipases are among the most versatile and commonly used enzymes for these transformations due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. The fundamental principle of lipase-catalyzed kinetic resolution of a racemic amine involves the enantioselective acylation of one enantiomer, allowing for the separation of the acylated amine from the unreacted amine.

While the literature on the specific lipase-catalyzed kinetic resolution of racemic methoxyisopropylamine is not extensive, the general methodology is well-established for a variety of primary and secondary amines. In a typical process, a lipase, such as Candida antarctica lipase B (CALB), is used to catalyze the acylation of the racemic amine with an acyl donor, like ethyl acetate (B1210297) or isopropyl 2-methoxyacetate. One enantiomer of the amine reacts preferentially to form an amide, while the other enantiomer remains largely unreacted. At a theoretical maximum conversion of 50%, the mixture would contain one enantiomer as the amide and the other as the unreacted amine, which can then be separated. The efficiency of this process is described by the enantiomeric ratio (E), with a high E value indicating excellent selectivity.

Deracemization represents a more advanced approach that aims to convert a racemic mixture entirely into a single, desired enantiomer, thus overcoming the 50% yield limitation of conventional kinetic resolution. A chemoenzymatic deracemization process typically involves a highly enantioselective enzyme that selectively oxidizes or modifies one enantiomer, which is then non-selectively reduced or reverted back to the racemic starting material for another cycle of resolution. While this concept has been successfully applied to compounds like α-methylbenzylamine using amine oxidases, specific applications for the deracemization of methoxyisopropylamine are not prominently documented in scientific literature.

The following table summarizes representative data for lipase-catalyzed kinetic resolutions of various amines, illustrating the general effectiveness of this approach.

Amine SubstrateLipaseAcyl DonorSolventEnantiomeric Excess (ee) of ProductEnantiomeric Ratio (E)
1-Phenylethylamine (B125046)Candida antarctica lipase BIsopropyl acetateToluene>99%>200
1-(1-Naphthyl)ethylamineCandida antarctica lipase BEthyl acetateHeptane98%135
PropranololBurkholderia cepacia lipaseVinyl acetateDiisopropyl ether98% (S-acetate)>100

This table presents generalized data from various studies on lipase-catalyzed resolution of amines to illustrate the principle, as specific data for methoxyisopropylamine is limited.

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the high enantioselectivity of an enzymatic kinetic resolution with an in-situ racemization of the starting material. This concurrent racemization of the slower-reacting enantiomer into the faster-reacting one allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

For the DKR of primary amines, a chemoenzymatic approach is typically employed. This involves the combination of a lipase for the enantioselective acylation and a metal-based catalyst for the racemization of the unreacted amine. Ruthenium and palladium complexes have proven to be effective racemization catalysts for amines. The racemization mechanism often proceeds through a reversible dehydrogenation/hydrogenation sequence, converting the amine to an achiral imine intermediate, which then gets re-hydrogenated to the racemic amine.

A significant challenge in developing a successful DKR process is the compatibility of the enzyme and the metal catalyst, as the conditions required for efficient racemization (e.g., high temperature) can lead to enzyme denaturation. Furthermore, the amine substrate can act as a ligand, potentially inhibiting the metal catalyst. acs.org

Despite these challenges, several efficient DKR processes for primary amines have been developed. For instance, the DKR of 1-phenylethylamine has been successfully achieved using Candida antarctica lipase B (CALB) in combination with a ruthenium-based racemization catalyst. nih.gov The use of specific acyl donors, such as alkyl methoxyacetates, has been shown to accelerate the enzymatic acylation step. nih.gov

The general scheme for a chemoenzymatic DKR of a primary amine is as follows:

(rac)-R-NH₂ + Acyl Donor ---(Lipase)---> (R)-R-NH-Acyl + (S)-R-NH₂ (S)-R-NH₂ <---(Racemization Catalyst)---> (R)-R-NH₂

While no specific industrial-scale DKR process for this compound has been detailed in the available literature, the principles established with other primary amines demonstrate its potential as a highly efficient synthetic route. The table below outlines results from DKR studies on representative primary amines.

Amine SubstrateRacemization CatalystEnzymeAcyl DonorYieldEnantiomeric Excess (ee)
1-PhenylethylamineShvo-type Ru-complexNovozym 435 (CALB)Isopropyl 2-methoxyacetate85%93%
2-AminooctaneModified Shvo-type Ru-complexNovozym 435 (CALB)Isopropyl propionate85%93%
α,α-DimethylbenzylaminePd/CNovozym 435 (CALB)Ethyl acetate92%>99%

This table showcases the effectiveness of DKR for various primary amines, highlighting its potential applicability for this compound.

Comparative Analysis of Biocatalytic and Chemical Synthesis Routes for this compound

The production of this compound is a critical step in the manufacturing of the herbicide (S)-metolachlor. The choice of synthetic route is determined by factors such as cost, efficiency, enantioselectivity, and environmental impact. Both biocatalytic and chemical synthesis strategies have been developed and implemented on an industrial scale.

Chemical Synthesis:

The large-scale production of (S)-metolachlor by Syngenta (formerly Ciba-Geigy) utilizes a highly efficient asymmetric hydrogenation of an imine intermediate. msu.edu This chemical catalytic process employs a custom-designed iridium-ferrocenyl diphosphine catalyst (Ir-Xyliphos) and operates at a very high turnover number, making it one of the largest applications of asymmetric catalysis. msu.edu This route is characterized by high enantioselectivity (around 80% ee for the amine precursor) and high productivity. msu.edu The development of this process was a multi-year endeavor that resulted in a highly optimized and cost-effective chemical synthesis. msu.edu

Biocatalytic Synthesis:

An alternative, high-productivity biocatalytic process for this compound has been developed, which utilizes a transaminase enzyme. chimia.ch This process involves the asymmetric amination of methoxyacetone using isopropylamine as the amine donor. chimia.ch Through extensive optimization of the biocatalyst and reaction conditions, this route can achieve high concentrations of this compound (>99% ee) with high conversion rates (97%) in a relatively short reaction time. chimia.ch This biocatalytic process was designed to meet the economic targets for agrochemical manufacturing, indicating its competitiveness with chemical routes. chimia.ch

Comparative Overview:

FeatureChemical Synthesis (Asymmetric Hydrogenation)Biocatalytic Synthesis (Transamination)
Starting Materials 2-methyl-6-ethylaniline, methoxyacetyl chloride, methoxyacetoneMethoxyacetone, isopropylamine
Catalyst Iridium-ferrocenyl diphosphine complexTransaminase enzyme
Selectivity High enantioselectivity (~80% ee for amine precursor)Excellent enantioselectivity (>99% ee)
Productivity Very high turnover number and frequencyHigh product concentration (18 wt-%) achieved in 7 hours
Reaction Conditions High pressure and temperatureMilder conditions (e.g., 50°C)
Environmental Impact Involves heavy metal catalyst and organic solvents. However, the high efficiency reduces waste.Generally considered a "greener" alternative, using a biodegradable catalyst and often aqueous media. Reduces the use of hazardous reagents.
Economic Viability Proven to be highly cost-effective on a large industrial scale. msu.eduDeveloped to meet economic targets for agrochemical manufacturing, suggesting cost-competitiveness. chimia.ch

Enzyme Engineering and Directed Evolution for S Methoxyisopropylamine Biocatalysis

Strategies for Enhancing ω-Transaminase Activity and Enantioselectivity

A primary goal in the biocatalytic synthesis of (S)-methoxyisopropylamine is to maximize the enzymatic activity and enantioselectivity of ω-transaminases. Various protein engineering strategies have been employed to achieve this, ranging from targeted mutations in the active site to broader modifications guided by evolutionary principles.

One successful approach involved the engineering of an ω-transaminase from Bacillus megaterium (BmeTA). Through a combination of a tunnel mutation (Y164F) and a distant mutation (A245T), a mutant designated as 2M was created. This engineered enzyme exhibited a 3.7-fold increase in specific activity and a significant improvement in thermostability, with a 19.9-fold longer half-life at 45°C compared to the wild-type enzyme mdpi.com. The application of this improved biocatalyst in a whole-cell system resulted in the production of 450 mM this compound with an enantiomeric excess (ee) of 97.3% and a conversion rate of 90% mdpi.com.

Table 1: Performance of Engineered Bacillus megaterium ω-Transaminase (BmeTA) Mutant 2M in the Synthesis of this compound mdpi.com

ParameterValue
Product Concentration450 mM
Enantiomeric Excess (ee)97.3%
Conversion Rate90%
Specific Activity Improvement3.7-fold
Half-life Improvement (45°C)19.9-fold

Directed evolution, which mimics natural evolution in a laboratory setting, has also been a powerful tool. This process involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired improvements researchgate.netdiva-portal.orgbohrium.comresearchgate.net. For instance, error-prone PCR can be used to introduce random mutations throughout the gene encoding the ω-transaminase. The resulting variants are then screened for enhanced activity towards methoxyacetone (B41198) and improved enantioselectivity for the (S)-amine product. Through iterative rounds of mutagenesis and screening, significant enhancements in enzyme performance can be achieved researchgate.netbohrium.com.

Site-directed mutagenesis, a more targeted approach, focuses on modifying specific amino acid residues within the enzyme's active site. By analyzing the three-dimensional structure of the ω-transaminase, researchers can identify key residues that interact with the substrate and influence catalysis researchgate.net. For example, modifying residues within the substrate-binding pocket can alter steric hindrance, allowing for better accommodation of the methoxyacetone substrate and promoting the formation of the desired (S)-enantiomer researchgate.netnih.gov.

Protein Engineering to Mitigate Substrate and Product Inhibition in this compound Synthesis

Substrate inhibition often occurs when a second substrate molecule binds to the enzyme-substrate complex in a non-productive manner, preventing the catalytic reaction from proceeding koreascience.kr. Product inhibition arises when the product molecule binds tightly to the active site, hindering the binding of new substrate molecules researchgate.net.

Protein engineering approaches to mitigate inhibition often involve modifying the substrate and product binding sites to alter their affinities. By introducing specific mutations, it is possible to decrease the binding affinity of the inhibiting molecule without significantly compromising the binding of the substrate in its productive conformation koreascience.krresearchgate.net. For example, residues at the entrance of the active site tunnel can be mutated to facilitate faster product release, thereby reducing product inhibition nih.gov.

Table 2: General Protein Engineering Strategies to Mitigate Inhibition in ω-Transaminases

StrategyMechanismPotential Application in this compound Synthesis
Modification of Active Site Residues Reduce binding affinity of the inhibitor (substrate or product).Mutate residues in the binding pocket to decrease affinity for this compound or a second molecule of methoxyacetone.
Engineering of Product Release Channels Facilitate faster egress of the product from the active site.Modify residues in the enzyme's access tunnels to promote rapid release of this compound.
Altering Enzyme Flexibility Modulate conformational changes associated with substrate binding and product release.Introduce mutations that enhance the flexibility required for efficient product dissociation.

Rational Design and Computational Methods for ω-Transaminase Optimization

Rational design, guided by computational methods, provides a powerful approach to engineer ω-transaminases with improved properties for the synthesis of this compound. This strategy relies on a detailed understanding of the enzyme's structure and catalytic mechanism to predict beneficial mutations nih.govnih.govresearchgate.net.

Molecular docking and molecular dynamics (MD) simulations are key computational tools used in the rational design process acs.orgcore.ac.ukornl.govnih.gov. These methods allow researchers to model the interaction of methoxyacetone and this compound with the ω-transaminase active site. By simulating these interactions, it is possible to identify key amino acid residues that influence substrate binding, orientation, and the stability of the transition state acs.orgnih.gov.

For example, a computational redesign of an ω-transaminase from Pseudomonas jessenii for the synthesis of bulky amines successfully expanded the enzyme's substrate scope. The study used computational methods to design small libraries of variants, of which a high percentage showed the desired activity and enantioselectivity acs.orgnih.gov. While this study did not specifically target this compound, the same principles can be applied. The active site of an ω-transaminase can be computationally modeled with methoxyacetone to identify steric clashes or suboptimal interactions. Based on these models, specific residues can be targeted for mutation to create a more favorable binding pocket researchgate.netacs.orgnih.govfigshare.com.

A mechanism-guided computational design strategy has also been shown to be effective in reprogramming the high-energy-barrier steps in the catalytic cycle of ω-transaminases. By using quantum mechanics (QM) calculations to understand the rate-limiting steps, researchers were able to identify key residues for mutation. This approach led to variants with significantly increased catalytic efficiency researchgate.net.

Table 3: Application of Computational Methods in ω-Transaminase Engineering

Computational MethodApplicationRelevance to this compound Synthesis
Homology Modeling Predict the 3D structure of an ω-transaminase based on the known structure of a related enzyme.Create a structural model of a target ω-transaminase to guide rational design efforts.
Molecular Docking Predict the preferred binding orientation of methoxyacetone in the active site.Identify key residues for mutagenesis to improve substrate binding and enantioselectivity.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the enzyme-substrate complex over time.Assess the stability of substrate binding and identify conformational changes important for catalysis.
Quantum Mechanics (QM) Calculations Model the electronic structure and energetics of the reaction mechanism.Understand the rate-limiting steps and design mutations to stabilize the transition state.

Discovery and Evolution of Novel Biocatalysts for Stereoselective this compound Formation

The discovery and evolution of novel biocatalysts are crucial for expanding the toolbox of enzymes available for the stereoselective synthesis of this compound. Nature's vast microbial diversity represents a rich and largely untapped resource for identifying new ω-transaminases with unique and potentially advantageous properties nih.govmdpi.comnih.gov.

Genome mining is a powerful strategy for discovering novel transaminases. By searching genomic and metagenomic databases for sequences homologous to known ω-transaminases, researchers can identify new candidate enzymes nih.gov. These candidates can then be synthesized, expressed, and characterized to assess their activity and selectivity for the conversion of methoxyacetone to this compound. For instance, a novel transaminase with remote stereoselectivity was discovered from a marine sponge bacterium, demonstrating that unique enzymatic capabilities can be found in underexplored environments mdpi.com. Similarly, genome mining of thermophilic microorganisms has led to the identification of novel, thermostable transaminases, which are often more robust for industrial applications nih.gov.

Once a novel transaminase is identified, directed evolution can be employed to further enhance its properties for a specific application bohrium.comresearchgate.net. For example, a newly discovered ω-transaminase might exhibit low activity towards methoxyacetone but possess high thermostability. Through rounds of directed evolution, its activity towards the target substrate can be significantly improved while retaining its stability. This evolutionary approach allows for the fine-tuning of biocatalysts to meet the specific demands of an industrial process for this compound production bohrium.comresearchgate.net.

The continuous search for and engineering of novel ω-transaminases is essential for advancing the biocatalytic production of this compound and other valuable chiral amines. These efforts not only provide new biocatalysts but also deepen our understanding of the structure-function relationships of this important class of enzymes nih.govmdpi.comnih.gov.

Reaction Engineering and Process Intensification in S Methoxyisopropylamine Production

Optimization of Biocatalytic Reaction Parameters for High-Efficiency Synthesis

While enzymatic reactions are traditionally conducted in aqueous media, the use of organic solvents or biphasic systems can offer significant advantages in the synthesis of (S)-Methoxyisopropylamine. scispace.com The presence of organic co-solvents can enhance the solubility of hydrophobic substrates like methoxyacetone (B41198), potentially leading to higher reaction rates. mdpi.comnih.gov However, organic solvents can also impact enzyme stability and activity, necessitating a careful selection process. mdpi.comnih.gov For transaminases, solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective co-solvents. mdpi.com

Biphasic solvent systems, consisting of an aqueous phase containing the enzyme and an organic phase for substrate delivery and product removal, present a sophisticated approach to process intensification. rsc.org This setup can alleviate substrate and product inhibition by maintaining low concentrations of these species in the aqueous phase, thereby protecting the enzyme and shifting the reaction equilibrium towards product formation. researchgate.net For instance, a system using a water-immiscible organic solvent like isooctane (B107328) can serve as a reservoir for methoxyacetone and a sink for the this compound product. researchgate.net

Table 1: Effect of Co-solvents on Transaminase Activity

Co-solvent (10% v/v)Relative Activity (%)
None (Aqueous Buffer)100
Dimethyl Sulfoxide (DMSO)125
Methanol90
Isooctane75
Methyl tert-butyl ether (MTBE)110

Note: Data is representative and compiled from general findings on transaminase solvent tolerance. Actual values may vary depending on the specific enzyme and reaction conditions.

Optimization studies aim to identify the ideal concentration ratio of amine donor to ketone acceptor to maximize the conversion to this compound while minimizing inhibition. A typical industrial process might utilize a methoxyacetone concentration in the range of 0.1-2.0 M and an isopropylamine (B41738) concentration of 0.15-10.0 M. google.com A high-productivity process has been developed that can produce up to 2 M this compound with a 97% conversion of methoxyacetone. chimia.ch

Table 2: Impact of Substrate Concentrations on this compound Synthesis

Methoxyacetone (M)Isopropylamine (M)Conversion (%)Enantiomeric Excess (ee, %)
0.51.085>99
1.02.092>99
1.53.097>99
2.04.095 (slight inhibition)>99

Note: This table presents illustrative data based on typical transaminase reaction profiles. The optimal concentrations can vary based on the specific transaminase used and other process conditions.

Transaminases, like all enzymes, exhibit optimal activity and stability within specific temperature and pH ranges. nih.gov Operating outside these ranges can lead to a significant loss of catalytic function and irreversible denaturation. For the synthesis of this compound, the reaction temperature is typically maintained between 20°C and 60°C. google.com A high-productivity vacuum reaction has been reported to run at 50°C. chimia.ch

The pH of the reaction medium is equally critical, influencing the ionization state of amino acid residues in the enzyme's active site and the substrates themselves. The optimal pH for transaminase-catalyzed reactions is generally in the slightly alkaline range, from pH 8.0 to 10.0. google.comnih.gov However, for cascade reactions involving other enzymes, it may be necessary to find a compromise pH that allows for sufficient activity of all biocatalysts involved. nih.gov

Table 3: Temperature and pH Optima for a Representative Transaminase

ParameterOptimal Range
Temperature40 - 50 °C
pH8.5 - 9.5

Note: Data is representative of typical ω-transaminases used in chiral amine synthesis.

Techniques for Equilibrium Displacement in Transamination Reactions

A major challenge in the transaminase-catalyzed synthesis of this compound is the reversible nature of the reaction, which often results in an unfavorable equilibrium that limits the final product yield. researchgate.net To drive the reaction towards the formation of the desired chiral amine, several equilibrium displacement techniques can be employed.

One of the most effective strategies when using isopropylamine as the amine donor is the removal of the acetone (B3395972) co-product. researchgate.net Since acetone is volatile, it can be removed from the reaction mixture by applying a vacuum or by nitrogen sparging. chimia.chresearchgate.net This continuous removal of a product shifts the equilibrium according to Le Châtelier's principle, leading to higher conversions of methoxyacetone.

Another innovative approach is the use of "smart" amine donors, such as o-xylylenediamine or diamines like cadaverine. bl.uk Upon donating their amino group, these molecules form by-products that undergo spontaneous and irreversible cyclization or polymerization, effectively removing them from the reaction equilibrium and driving the synthesis of the target amine. bl.uk Furthermore, in situ product removal (ISPR) techniques, such as liquid-liquid extraction, can be employed to continuously remove this compound from the aqueous phase, which also helps to shift the equilibrium and alleviate product inhibition. researchgate.netrsc.orgnih.gov

Development of Continuous Flow Systems for Large-Scale this compound Production

For large-scale industrial production, moving from batch processing to continuous flow systems offers numerous advantages, including improved productivity, better process control, and enhanced safety. nih.govmdpi.commdpi.com In the context of this compound synthesis, continuous flow reactors are typically designed as packed-bed reactors (PBRs). mdpi.comresearchgate.netsemanticscholar.org

In a PBR setup, the transaminase enzyme is immobilized onto a solid support, such as methacrylate (B99206) beads, and packed into a column. oup.com The substrate solution, containing methoxyacetone and isopropylamine, is then continuously passed through the column. Immobilization of the enzyme is a key enabling technology for continuous flow biocatalysis, as it facilitates catalyst retention and reuse, simplifies product purification, and can enhance enzyme stability. oup.comchemrxiv.org The design of the packed bed, including catalyst shape, size, and loading, is crucial for optimal reactor performance. researchgate.netsemanticscholar.org Continuous flow systems also facilitate the integration of in-line monitoring and purification steps, leading to a more streamlined and efficient manufacturing process. nih.gov

Design and Implementation of Chemoenzymatic Cascade Reactions

In the synthesis of this compound, a chemoenzymatic cascade could be designed to produce the methoxyacetone substrate in situ from simpler precursors, which is then directly converted to the chiral amine by the transaminase. For example, a chemical catalyst could be used to hydrate (B1144303) a suitable alkyne precursor to generate methoxyacetone, which is then biotransformed in the same pot. researchgate.netnih.govnih.gov The key challenge in designing such cascades is ensuring the compatibility of the chemical and biological catalysts, as the conditions required for the chemical reaction (e.g., temperature, solvent, presence of metal catalysts) may be detrimental to the enzyme. nih.gov Encapsulation of one of the catalysts or the use of biphasic systems can be effective strategies to overcome these compatibility issues. nih.gov

Synthetic Utility and Advanced Applications of S Methoxyisopropylamine

(S)-Methoxyisopropylamine as a Pivotal Chiral Intermediate in Agrochemical Synthesis

This compound is a key structural component for a significant class of chiral amide herbicides. The biological efficacy of many agrochemicals is dependent on a specific stereoisomer, with other isomers being less active or inactive. The use of enantiomerically pure starting materials like this compound is therefore crucial for producing herbicides that are more potent, require lower application rates, and have a better environmental profile.

Two prominent examples of chloroacetamide herbicides synthesized using this chiral intermediate are (S)-metolachlor and dimethenamid-P. Research has consistently shown that the herbicidal activity of these compounds resides almost exclusively in their (S)-enantiomers. Consequently, the efficient and stereoselective synthesis of this compound is a critical step in the manufacturing process of these widely used agricultural products.

To meet the demand for this enantiopure intermediate, various synthetic strategies have been developed, including both chemical and biocatalytic methods. Biocatalytic processes, utilizing enzymes like transaminases or amine dehydrogenases, have gained prominence as a green and sustainable alternative. These enzymatic methods can produce this compound from prochiral ketones like methoxyacetone (B41198) with high conversion rates and excellent enantiomeric excess (ee), often exceeding 99% google.com. For example, a high-productivity biocatalytic process was developed that yields this compound with a 97% conversion of methoxyacetone and >99% ee, meeting the economic targets for large-scale agrochemical manufacturing.

Table 1: Application of this compound in Agrochemicals

HerbicideChemical ClassImportance of this compound
(S)-metolachlor ChloroacetamideThe chiral amine moiety is incorporated into the final structure; the (S)-isomer possesses approximately 95% of the herbicidal activity.
Dimethenamid-P ChloroacetamideServes as the essential chiral building block for the synthesis of the herbicidally active (S)-isomer.

Role of this compound and Its Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After guiding the formation of the desired stereoisomer, the auxiliary is removed and can often be recovered for reuse sigmaaldrich.comresearchgate.net. Common examples of effective chiral auxiliaries include oxazolidinones and pseudoephedrine, which are known to provide strong stereochemical control in reactions like alkylations and aldol (B89426) reactions nih.gov.

While this compound is a potent chiral molecule, its primary and well-documented role in synthesis is that of a chiral building block or intermediate rather than a classical chiral auxiliary researchgate.net. In the synthesis of agrochemicals like (S)-metolachlor, the this compound unit is directly integrated and remains as a permanent part of the final molecular structure.

There is limited evidence in mainstream chemical literature to suggest that this compound or its simple N-acyl derivatives are widely used as removable auxiliaries to direct stereoselectivity in other parts of a molecule. Its utility stems from the direct transfer of its own stereocenter into the target molecule, a highly efficient strategy for creating enantiopure products. This distinction is critical: it serves not as a temporary guide for chirality, but as a foundational, permanent source of it.

Enabling Stereoselective Transformations in Downstream Organic Synthesis

The incorporation of this compound is a key strategy for ensuring stereoselectivity in the synthesis of more complex molecules. By starting with this enantiopure amine, chemists can dictate the absolute stereochemistry of the final product, avoiding the need for costly chiral separation or complex asymmetric catalysis steps later in the synthetic sequence.

The synthesis of (S)-metolachlor serves as a prime example of this principle. The key stereoselective transformations in its production are:

Asymmetric Synthesis of the Intermediate : The production of this compound itself with high enantiomeric purity (>99% ee) is the first critical stereoselective step. This is often achieved via asymmetric hydrogenation of an imine or through highly selective biocatalytic transamination google.com.

Preservation of Chirality during Acylation : The enantiopure this compound is then acylated with chloroacetyl chloride. This reaction adds the chloroacetyl group to the nitrogen atom but does not affect the existing stereocenter, thus preserving the (S)-configuration in the final herbicide molecule.

This "chiral pool" approach, where the chirality of a readily available starting material is carried through a reaction sequence, is a robust and reliable method in organic synthesis. The high fidelity of these transformations ensures that the desired stereoisomer of the final product is produced with high purity.

Table 2: Stereoselective Transformation Example

Starting MaterialReactionProductStereochemical Outcome
(S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylanilineChloroacetylation(S)-metolachlorThe stereocenter from the amine is preserved, yielding the enantiomerically pure herbicide.

Future Prospects for this compound in Complex Molecule Construction

While its impact on the agrochemical industry is well-established, the utility of this compound is expanding into other areas of complex chemical synthesis, particularly in pharmaceuticals. Its structural motif is being recognized as a valuable component for creating new therapeutic agents chemicalbook.com.

Emerging research and applications have demonstrated its role as an intermediate in the synthesis of:

Human Melanocortin 4 (MC4) Receptor Antagonists : These compounds are being investigated for various therapeutic applications, and this compound serves as a key building block in creating the necessary molecular framework chemicalbook.com.

Potent p38 MAP Kinase Inhibitors : This class of inhibitors is of significant interest for treating inflammatory diseases chemicalbook.comnih.gov. The specific stereochemistry provided by this compound is crucial for the precise binding and activity of these potential drugs.

Marine Natural Products : It has been used in the synthesis of complex molecules like nhatrangin A, showcasing its utility in the challenging field of natural product synthesis chemicalbook.com.

The future prospects for this compound are bright, driven by two key factors. First, the development of increasingly efficient and sustainable biocatalytic production methods makes this chiral building block more accessible and cost-effective researchgate.netresearchgate.net. Second, its proven success in controlling stereochemistry makes it an attractive choice for chemists designing complex, next-generation molecules where precise three-dimensional structure is critical for function. As the demand for enantiomerically pure pharmaceuticals and other fine chemicals grows, the importance of foundational chiral intermediates like this compound is set to increase.

Analytical Methodologies for Characterization and Process Monitoring

Quantification of Enantiomeric Excess (ee) and Chemical Purity

Gas Chromatography (GC)

Chiral Gas Chromatography is a widely used technique for the separation of volatile chiral compounds like amines. gcms.cz To achieve enantiomeric separation of amines, derivatization is often necessary to improve volatility and interaction with the chiral stationary phase (CSP). nih.gov Common derivatizing agents include trifluoroacetic anhydride. nih.gov The separation is typically performed on capillary columns coated with cyclodextrin derivatives. gcms.czwiley.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. acs.orged.gov Chemical purity is determined concurrently by quantifying any other peaks present in the chromatogram relative to the main product peak.

Interactive Table: Example GC Conditions for Chiral Amine Separation

Parameter Condition Source
Column Capillary column coated with a cyclodextrin-based chiral stationary phase wiley.com
Derivative N-trifluoroacetyl nih.gov
Detector Flame Ionization Detector (FID) wiley.com
Carrier Gas Hydrogen or Helium wiley.com

| Analysis Mode | Isothermal | wiley.com |

High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography is a powerful and versatile method for the enantioselective separation of a wide range of compounds, including amines. mdpi.com This technique often provides direct separation of enantiomers without the need for derivatization. mdpi.com Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are particularly effective for resolving chiral amines. mdpi.comnih.govresearchgate.net The composition of the mobile phase, including the type of organic modifier and the addition of acidic or basic additives, can be optimized to achieve baseline separation of the enantiomers. nih.govresearchgate.net The enantiomeric excess is determined by integrating the peak areas of the (S) and (R) enantiomers. uma.es

Interactive Table: Example HPLC Conditions for Chiral Amine Separation

Parameter Condition Source
Column Type Polysaccharide-based CSP (e.g., Chiralpak, CHIROBIOTIC) mdpi.comresearchgate.net
Mobile Phase Normal Phase (e.g., Hexane/Ethanol) or Reversed-Phase researchgate.net
Additives Ethanesulfonic acid or Methanesulfonic acid to improve peak shape and resolution nih.gov

| Detector | UV/Vis or Circular Dichroism | uma.es |

Other optical methods, such as Raman Optical Activity and circular dichroism, can also be employed for the determination of enantiomeric excess, offering non-destructive analysis. nih.govmdpi.com

Measurement of Conversion Rates and Reaction Yields

Monitoring the progress of the synthesis of (S)-Methoxyisopropylamine is crucial for process optimization and control. The biocatalytic production of this compound typically involves the transamination of methoxyacetone (B41198). chimia.chresearchgate.net The conversion rate (the percentage of the starting material consumed) and the reaction yield (the amount of product formed relative to the theoretical maximum) are key metrics for evaluating reaction efficiency.

These parameters are typically measured by taking aliquots from the reaction mixture at specific time intervals and analyzing them using chromatographic methods like GC or HPLC. By quantifying the concentration of the starting material (methoxyacetone) and the product (this compound), a reaction profile can be constructed. This data allows for the determination of reaction kinetics and the optimal endpoint for the synthesis. acs.org Spectroscopic techniques such as NMR can also be utilized, where the disappearance of signals corresponding to the reactant and the appearance of signals for the product are monitored over time. libretexts.org

For example, in a biocatalytic process, a 97% conversion of methoxyacetone was achieved in 7 hours to produce this compound at a concentration of 2M with an enantiomeric excess greater than 99%. chimia.chresearchgate.net In another semi-preparative synthesis using an amine dehydrogenase, an 88.3% yield of this compound with 98.6% ee was achieved. researchgate.net

Application of Advanced Spectroscopic and Chromatographic Techniques for Reaction Analysis

To gain a deeper understanding of reaction kinetics and mechanisms, advanced analytical techniques that allow for real-time, in-situ monitoring are increasingly employed. These methods provide continuous data throughout the course of the reaction without the need for manual sampling, which can be laborious and may disturb the reaction system. acs.org

In-situ Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy : In-situ FTIR, often using an Attenuated Total Reflectance (ATR) probe immersed directly in the reaction vessel, is a powerful tool for monitoring chemical transformations. fu-berlin.de For the synthesis of this compound from methoxyacetone, this technique can track the reaction progress by monitoring the decrease in the intensity of the ketone carbonyl (C=O) stretching band of the reactant (around 1684 cm⁻¹) and the appearance of bands associated with the amine product. researchgate.netsemanticscholar.org This provides real-time kinetic data, which is invaluable for process optimization. researchgate.nettib.eu

Raman Spectroscopy : Like FTIR, Raman spectroscopy can be used for in-line reaction monitoring via fiber optic probes. fu-berlin.desemanticscholar.org It offers complementary information and is particularly useful for reactions in aqueous media, as water has a weak Raman signal.

Advanced Chromatographic and Mass Spectrometry Techniques

LC-MS and GC-MS : Coupling liquid or gas chromatography with mass spectrometry provides enhanced sensitivity and selectivity. acs.org Mass spectrometry can confirm the identity of reactants, products, and any potential byproducts or intermediates by providing molecular weight and structural information. This is especially useful for analyzing complex reaction mixtures and understanding potential side reactions. acs.orgcopernicus.org

These advanced techniques enable a more comprehensive analysis of the reaction, facilitating rapid process development and a more thorough understanding of the underlying chemistry. fu-berlin.deresearchgate.net

Development of High-Throughput Assays for Enzyme Activity and Stability Screening

The biocatalytic synthesis of this compound often utilizes enzymes such as transaminases (TAs) or amine dehydrogenases (AmDHs). chimia.chnih.govnih.govfrontiersin.org The discovery and engineering of highly active and stable enzymes are critical for developing efficient and economical manufacturing processes. This requires high-throughput screening (HTS) methods to rapidly evaluate large libraries of enzyme variants. researchgate.net

High-Throughput Activity Assays

The goal of these assays is to quickly measure the rate at which an enzyme converts a substrate into a product. For HTS, these assays are typically performed in a microplate format (e.g., 96-well plates) and rely on a detectable signal change, such as color or fluorescence.

Colorimetric Assays : These assays generate a colored product that can be quantified using a spectrophotometer. nih.gov For transaminases, a common approach is to use a coupled enzyme system where a byproduct of the primary reaction is converted into a colored compound. researchgate.netresearchgate.net For example, the consumption of a keto acid substrate or the production of an amino acid can be linked to a dehydrogenase that reduces a tetrazolium dye to a colored formazan. acs.org

Fluorescence-Based Assays : These methods often offer higher sensitivity than colorimetric assays. A fluorescent probe can be designed to react with either the substrate or the product, leading to a measurable change in fluorescence intensity. nih.govuniovi.es For instance, a ketone-specific fluorescent probe can be used to monitor the consumption of methoxyacetone during the transamination reaction. nih.gov

High-Throughput Stability Assays

Enzyme stability, particularly thermal stability, is a crucial parameter for industrial applications. HTS methods are used to identify enzyme variants that can withstand process conditions. muni.cz

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) : This is a widely used technique for measuring the thermal stability of proteins. muni.cz The assay monitors the unfolding of an enzyme as the temperature is increased. A fluorescent dye, which binds preferentially to the hydrophobic regions of unfolded proteins, is included in the solution. As the protein unfolds, the fluorescence signal increases, allowing for the determination of the melting temperature (Tm). Higher Tm values are indicative of greater thermal stability. muni.cz

Residual Activity Assays : In this method, enzyme variants are incubated under specific stress conditions (e.g., elevated temperature, non-optimal pH) for a defined period. Afterward, the remaining enzymatic activity is measured using a high-throughput activity assay. muni.cz This provides a direct measure of the enzyme's stability under the tested conditions.

Interactive Table: High-Throughput Screening Methods for Biocatalysts

Assay Type Principle Application Source
Colorimetric Activity Assay Enzyme reaction produces a colored product, often via a coupled enzyme system. Screening for enzyme activity. nih.gov
Fluorescence Activity Assay Change in fluorescence upon reaction with a substrate or product. Screening for enzyme activity with high sensitivity. nih.govuniovi.es
Thermal Shift Assay (TSA) Measures protein unfolding and melting temperature (Tm) using a fluorescent dye. Screening for thermal stability. muni.cz

| Residual Activity Assay | Measures remaining activity after incubation under stress conditions. | Screening for stability under specific process conditions. | muni.cz |

Future Research Directions in S Methoxyisopropylamine Chemistry

Emerging Trends in Biocatalysis for Enhanced Stereocontrol

Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of green chemistry, offering high selectivity under mild conditions. mdpi.com For the synthesis of chiral amines like (S)-Methoxyisopropylamine, amine transaminases (ATAs) have emerged as powerful and promising biocatalysts due to their ability to catalyze the reductive amination of ketones with excellent enantioselectivity. nih.govdiva-portal.org Future research in this domain is focused on overcoming current limitations and enhancing stereocontrol through several key trends.

A primary area of investigation is the discovery and engineering of novel transaminases. While wild-type enzymes are often limited by substrate scope, stability, and inhibition by substrates or products, protein engineering techniques such as directed evolution and rational design are being employed to create superior enzyme variants. nih.govnih.gov These efforts aim to broaden the range of acceptable substrates, improve catalytic efficiency, and enhance stability in industrial process conditions. nih.gov

Another significant trend is the development of continuous flow biocatalytic systems. rsc.org Traditional batch reactors can be inefficient, and catalyst recovery and reuse present challenges. rsc.org Immobilizing transaminases on solid supports allows for their use in continuous flow reactors, which can improve productivity, simplify product separation, and enhance enzyme stability. nih.gov Research is also directed at effective strategies to shift the reaction equilibrium, which often disfavors the formation of the desired amine product. diva-portal.orgrsc.org This can be achieved through methods like the removal of the ketone byproduct or the use of alternative amino donors. mdpi.com

The table below summarizes key enzyme classes and strategies being explored to enhance the biocatalytic synthesis of chiral amines.

Enzyme Class / StrategyObjectiveKey AdvantagesResearch Focus
Amine Transaminases (ATAs) Asymmetric synthesis from pro-chiral ketonesHigh stereoselectivity, mild reaction conditionsEnzyme discovery, protein engineering for broader substrate scope and stability nih.govnih.gov
Amine Dehydrogenases (AmDHs) Reductive amination of ketones/aldehydes using ammonia (B1221849)High atom economy, avoids ketone byproductDiscovery of novel AmDHs, improving cofactor regeneration nih.govresearchgate.net
Enzyme Immobilization Enhanced stability and reusabilitySimplifies catalyst recovery, enables continuous flow processesDevelopment of new support materials and immobilization techniques nih.gov
Continuous Flow Reactors Improved process efficiency and productivityBetter control over reaction parameters, easier scale-upReactor design, integration with equilibrium shift strategies rsc.org

Integration of Artificial Intelligence and Machine Learning in Enzyme Design and Reaction Optimization

The convergence of biotechnology with artificial intelligence (AI) and machine learning (ML) is set to revolutionize enzyme engineering. portlandpress.com Designing novel enzymes with desired properties has traditionally been a time-consuming and labor-intensive process. ML algorithms, however, can analyze vast datasets of protein sequences and structures to identify patterns that correlate with specific functions, such as catalytic activity or stability. nih.govmdpi.com

In the context of this compound synthesis, ML can accelerate the development of highly efficient transaminases. By training models on data from directed evolution campaigns, researchers can predict which mutations are most likely to enhance an enzyme's performance for a specific substrate like methoxyacetone (B41198). figshare.comresearchgate.net This data-driven approach allows for the creation of "smart" mutant libraries, significantly reducing the experimental effort required to identify improved biocatalysts. semanticscholar.org For instance, a study successfully integrated machine learning with rational design and directed evolution to engineer a Bacillus megaterium transaminase, achieving a remarkable 92% conversion from 50 mM of a related substrate. figshare.com

Beyond enzyme design, ML can also optimize reaction conditions. Algorithms can model the complex interplay between various parameters—such as temperature, pH, substrate concentration, and enzyme loading—to predict the optimal conditions for maximizing yield and enantioselectivity. mdpi.com This computational approach minimizes the need for extensive, multidimensional experimental screening. As more high-throughput experimental data becomes available, the predictive power of these models is expected to increase, leading to faster and more efficient development of biocatalytic processes. portlandpress.comnih.gov

AI/ML ApplicationDescriptionImpact on this compound Synthesis
Predictive Protein Modeling Algorithms predict the 3D structure and properties of enzymes from their amino acid sequence. nih.govEnables rational design of transaminases with improved activity towards methoxyacetone.
Guided Directed Evolution ML models analyze sequence-function data to predict beneficial mutations. nih.govresearchgate.netAccelerates the discovery of highly active and stereoselective enzyme variants.
Reaction Optimization Algorithms identify optimal process parameters (temperature, pH, concentration) from experimental data. mdpi.comMaximizes product yield and purity while minimizing resource consumption.
De Novo Enzyme Design AI designs entirely new protein structures to catalyze specific reactions. portlandpress.comPotential to create novel enzymes specifically tailored for this compound synthesis.

Advancements in Sustainable and Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly guiding the synthesis of pharmaceuticals and agrochemicals. ijpsjournal.comfq-unam.org The production of this compound is an area where sustainable approaches can yield significant benefits.

Biocatalysis is inherently a green technology, as it replaces often toxic heavy-metal catalysts and operates under mild, energy-efficient conditions. mdpi.comresearchgate.net The enzymatic synthesis of this compound from methoxyacetone avoids harsh reagents and reduces waste streams compared to many classical chemical methods. chimia.chmdpi.com Future research will continue to refine these biocatalytic routes to further improve their environmental credentials, focusing on metrics like the Environmental Factor (E-factor), which measures the ratio of waste to product. researchgate.net

Another key strategy is the use of asymmetric hydrogenation. This method offers excellent atom economy, as it typically involves the addition of a hydrogen molecule to a substrate, generating little to no byproduct waste. acs.org The development of highly efficient and selective chiral catalysts for the asymmetric hydrogenation of corresponding imines or enamines represents a promising and sustainable route to this compound. acs.org

Furthermore, the choice of solvents and starting materials is critical. Green chemistry emphasizes the use of renewable feedstocks, non-toxic solvents (such as water), or even solvent-free reaction conditions. researchgate.netmdpi.com Research into synthesizing this compound precursors from biomass-derived sources could significantly enhance the sustainability of the entire process. rsc.org The integration of these principles—combining biocatalysis or chemocatalysis with green solvents and renewable materials—will be essential for developing truly sustainable manufacturing processes. mdpi.com

Exploration of Novel Synthetic Pathways and Derivatives of this compound

While biocatalytic transamination is a well-established route, the exploration of novel synthetic pathways remains a vibrant area of research. chimia.ch One emerging approach involves the use of native amine dehydrogenases (nat-AmDHs), which catalyze the stereoselective reductive amination of ketones using ammonia directly. researchgate.net A recent study demonstrated the semi-preparative synthesis of this compound (referred to as (S)-MOIPA) from 1-methoxypropan-2-one using an amine dehydrogenase, achieving 88.3% conversion and an enantiomeric excess of 98.6%. researchgate.net This pathway is highly atom-efficient and represents a compelling alternative to transamination.

Beyond new synthetic methods for the parent compound, future research will also focus on the synthesis and application of novel derivatives of this compound. As a chiral building block, it can be used to prepare a wide range of more complex molecules with potentially valuable biological activities. chemdad.com For example, it has been used as an intermediate in the synthesis of human MC4 receptor antagonists and potent p38 MAP kinase inhibitors. chemdad.com

The exploration of derivatives could involve modifying the methoxy (B1213986) group or functionalizing the amine. This could lead to the discovery of new agrochemicals, pharmaceuticals, or materials. rsc.orgnih.gov The synthesis of novel sulfonamide or benzopyran derivatives, for instance, has yielded compounds with interesting biological properties in other contexts, suggesting a template for future research starting from this compound. mdpi.comnih.gov The development of efficient, stereoselective synthetic routes to these new derivatives will be a key challenge and a significant opportunity for innovation in medicinal and materials chemistry.

Q & A

Basic: What are the primary synthetic methodologies for (S)-Methoxyisopropylamine in laboratory settings?

Answer:
this compound is synthesized via two main approaches:

  • Chemical Amination : Reacting methoxyisopropanol with ammonia under high-pressure catalytic conditions (200–300 psig, 150–230°C) using nickel or cobalt catalysts. This method often yields azeotropic mixtures with water, necessitating advanced separation techniques (e.g., diisopropylamine co-distillation to break the azeotrope) .
  • Biocatalytic Transamination : Utilizing ω-transaminases to catalyze the reaction between methoxyacetone and isopropylamine. Optimal conditions include 20 g/L crude enzyme, 0.5 mmol/L coenzyme, and a 1.4 amino donor/acceptor ratio, achieving 90% substrate conversion in 18 hours .

Advanced: How do thermodynamic and kinetic constraints influence the biocatalytic synthesis of this compound?

Answer:
Key constraints include:

  • Thermodynamic Limitations : The equilibrium of transaminase reactions favors substrate accumulation. Strategies like vacuum distillation (50°C) shift equilibrium by removing co-product acetone, enabling >99% enantiomeric excess (ee) and 97% conversion in 7 hours .
  • Enzyme Stability : High substrate concentrations (e.g., 450 mmol/L) can inhibit enzyme activity. Fermentation optimization and protein engineering (e.g., directed evolution) improve thermostability and solvent tolerance .

Basic: What analytical techniques are recommended for determining the enantiomeric purity of this compound?

Answer:

  • Chiral Chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak® columns) resolves enantiomers.
  • Polarimetry : Measures optical rotation, though this requires high sample purity.
  • NMR with Chiral Shift Reagents : Europium-based reagents induce distinct chemical shifts for (R)- and (S)-enantiomers .

Advanced: How can researchers resolve contradictions in safety classifications for this compound across regulatory frameworks?

Answer:
While Cayman Chemical’s safety data sheet (SDS) indicates no GHS classification , independent risk assessments should include:

  • Toxicological Profiling : Acute toxicity (LD50), skin/eye irritation, and mutagenicity studies.
  • Environmental Impact Analysis : Biodegradability and aquatic toxicity data.
  • Peer-Reviewed Literature Review : Cross-referencing academic studies and patents for hazard identification .

Basic: What challenges arise in purifying this compound from reaction mixtures?

Answer:
The primary challenge is the methoxyisopropylamine-water azeotrope (86:14 ratio). Solutions include:

  • Co-Distillation with Diisopropylamine : Forms a lower-boiling azeotrope with water, enabling separation at 100–150 psig .
  • Impurity Removal : Distillation columns (e.g., ammonia column at 10–30 atm) eliminate low-boiling byproducts like methanol and isopropylamine .

Advanced: How do amino donor ratios optimize transaminase-catalyzed synthesis of this compound?

Answer:
A 1.4:1 amino donor/acceptor ratio maximizes reaction efficiency by:

  • Driving Equilibrium : Excess isopropylamine shifts the reaction toward product formation.
  • Minimizing Byproducts : High donor ratios reduce residual methoxyacetone, simplifying downstream purification .

Advanced: What mechanistic insights explain the enantioselectivity of ω-transaminases in this compound synthesis?

Answer:

  • Active-Site Geometry : Substrate-binding pockets favor (S)-enantiomer formation via steric and hydrogen-bonding interactions.
  • Kinetic Resolution : Faster conversion of (S)-configured intermediates due to lower activation energy. Molecular dynamics simulations and X-ray crystallography are critical for elucidating these mechanisms .

Basic: What storage conditions preserve the stability of this compound?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent degradation.
  • Light Sensitivity : Amber glassware or opaque packaging mitigates photolytic decomposition.
  • Moisture Control : Desiccants (e.g., silica gel) prevent hydrolysis .

Advanced: How does diisopropylamine enhance the separation of this compound from aqueous mixtures?

Answer:
Diisopropylamine (150–170 parts per 100 parts azeotrope) forms a ternary azeotrope with water and methoxyisopropylamine, reducing the boiling point from 98°C to ~85°C. This enables efficient distillation and anhydrous product recovery (<1% water) .

Advanced: What are the limitations of current biocatalytic methods for this compound production?

Answer:

  • Substrate Inhibition : High methoxyacetone concentrations (>2M) reduce enzyme activity.
  • Scale-Up Challenges : Maintaining ee >99% at multi-ton scales requires precise control of pH, temperature, and mixing.
  • Cost of Cofactors : NADH/NAD+ recycling systems add complexity; immobilized enzymes or whole-cell biocatalysts offer cost-effective alternatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.